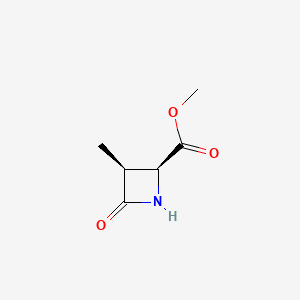![molecular formula C9H5NS2 B13811694 Thieno[3,4-e][1,3]benzothiazole CAS No. 210-87-7](/img/structure/B13811694.png)
Thieno[3,4-e][1,3]benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,4-e][1,3]benzothiazole is a heterocyclic compound that consists of a fused thiophene and benzothiazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,4-e][1,3]benzothiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using microwave irradiation or flow chemistry techniques to enhance reaction rates and yields. The use of catalysts such as palladium or copper can also improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[3,4-e][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the this compound scaffold .
Wissenschaftliche Forschungsanwendungen
Thieno[3,4-e][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: this compound derivatives are being investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of Thieno[3,4-e][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it may inhibit the activity of enzymes involved in cell proliferation and survival, such as the BCL-2 family of proteins. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: Similar in structure but lacks the fused thiophene ring.
Thienothiophene: Contains two fused thiophene rings but lacks the benzothiazole moiety.
Benzothiadiazole: Contains a benzene ring fused to a thiadiazole ring.
Uniqueness: Thieno[3,4-e][1,3]benzothiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and therapeutic agents .
Eigenschaften
CAS-Nummer |
210-87-7 |
|---|---|
Molekularformel |
C9H5NS2 |
Molekulargewicht |
191.3 g/mol |
IUPAC-Name |
thieno[3,4-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NS2/c1-2-8-9(10-5-12-8)7-4-11-3-6(1)7/h1-5H |
InChI-Schlüssel |
NTJKBVNKGXCAGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=CSC=C31)N=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Butanol,[1-14C]](/img/structure/B13811629.png)

![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)





![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)

